molecular formula C13H20O5S B12578023 4-Methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol CAS No. 617690-19-4

4-Methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol

Cat. No.: B12578023
CAS No.: 617690-19-4
M. Wt: 288.36 g/mol
InChI Key: GAOVCLGYMKPXKA-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol is a chemical compound with the CAS Registry Number 57105-54-1 and the molecular formula C13H20O5S . This substance is a molecular complex featuring a sulfonic acid moiety and an epoxide (oxirane) ring functionalized with a propanol group, which may be of significant interest in synthetic organic chemistry and materials science research. The presence of both a strong acid and a reactive epoxide group in a single molecule suggests potential utility as a dual-functionality reagent or catalyst in polymerization reactions, ring-opening reactions, and the synthesis of more complex polyfunctional molecules. Researchers may investigate its properties as an acid catalyst where the attached epoxide can subsequently undergo further chemical modification. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

617690-19-4

Molecular Formula

C13H20O5S

Molecular Weight

288.36 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol

InChI

InChI=1S/C7H8O3S.C6H12O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-5-6(4-7)8-5/h2-5H,1H3,(H,8,9,10);5-7H,2-4H2,1H3

InChI Key

GAOVCLGYMKPXKA-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(O1)CO.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Overview

4-Methylbenzenesulfonic acid is an aromatic sulfonic acid derived from toluene. It is widely used as a catalyst and intermediate in organic synthesis due to its strong acidic properties and stability. Industrially, it is prepared mainly by sulfonation of toluene.

Sulfonation Methods

Method Description Advantages Disadvantages Reference
Liquid Phase Sulfonation with Concentrated Sulfuric Acid Toluene is sulfonated using concentrated sulfuric acid under controlled temperature. Simple, low investment Generates large amounts of spent acid; product purity often below 95%; difficult to separate isomers
Direct Sulfonation with Sulfur Trioxide (SO₃) in Micro-structured Reactor Toluene reacts with SO₃/N₂ gas mixture in a falling liquid film micro-structured reactor, followed by aging in a microchannel reactor. High purity product (~89.5% yield), continuous process, low waste, better heat and mass transfer control Requires specialized microreactor equipment; precise control of reaction parameters
Chlorosulfonic Acid Sulfonation Toluene reacts with chlorosulfonic acid to form p-toluenesulfonyl chloride, which can be hydrolyzed to the acid. High selectivity Uses corrosive reagents; requires careful handling

Detailed Process Using SO₃ in Micro-structured Reactor

  • Step 1: Toluene and SO₃/N₂ gas mixture (35% SO₃ concentration) are introduced into a falling liquid film micro-structured reactor at 45°C.
  • Step 2: The molar ratio of SO₃ to toluene is maintained at 0.5:1.
  • Step 3: The reaction mixture passes into a microchannel reaction tube for aging at 55°C for approximately 2000 seconds.
  • Step 4: Gas-liquid separation is performed; tail gases are absorbed in alkali solution.
  • Results: Toluene conversion of 41%, p-methylbenzenesulfonic acid yield of 89.5%, with minor isomeric by-products (m- and o-toluene sulfonic acids at 1.2% and 3.1%, respectively).

This method offers continuous production with high purity and minimal waste generation, suitable for industrial scale-up.

Preparation of (3-Propyloxiran-2-yl)methanol

Overview

(3-Propyloxiran-2-yl)methanol is an epoxide alcohol, characterized by a three-membered cyclic ether (epoxide) ring attached to a propanol moiety. Epoxides are highly reactive intermediates used in polymer synthesis and various organic transformations.

Synthetic Routes

While direct literature on the preparation of (3-propyloxiran-2-yl)methanol is limited, epoxide alcohols of this type are generally synthesized via:

These methods require careful control of reaction conditions to avoid ring opening or side reactions.

Combined Preparation of 4-Methylbenzenesulfonic Acid;(3-propyloxiran-2-yl)methanol

Synthetic Strategy

The compound as a whole may be prepared by:

  • Synthesizing 4-methylbenzenesulfonic acid via sulfonation of toluene (preferably via SO₃ microreactor method for purity).
  • Synthesizing (3-propyloxiran-2-yl)methanol via epoxidation or ring-closure methods.
  • Combining or using these compounds in subsequent reactions, such as catalysis or as intermediates in organic synthesis.

Related Synthetic Example: Preparation of 4-Methylbenzenesulfonic Acid-2-ethyl Azide

A related compound, 4-methylbenzenesulfonic acid-2-ethyl azide, is prepared via:

  • Substitution of 2-bromoethanol with sodium azide to form an intermediate.
  • Subsequent substitution of this intermediate with p-methylbenzenesulfonyl chloride to yield the target product.

This two-step substitution reaction is conducted in aqueous and organic solvents with controlled temperature and stoichiometry, demonstrating the utility of p-toluenesulfonyl derivatives in functional group transformations.

Data Summary Table: Preparation Parameters for 4-Methylbenzenesulfonic Acid

Parameter Value/Range Notes
Sulfonating agent SO₃/N₂ gas mixture (35% SO₃) Gas phase sulfonation
SO₃ to toluene molar ratio 0.2:1 to 1:1 Optimal at 0.5:1 for yield
Reaction temperature (microreactor) 0-90°C (typically 45°C) Controlled by water bath
Residence time (microreactor) 0.1-20 s Falling liquid film reactor
Aging temperature (microchannel) 0-95°C (typically 55°C) Thermostatic control
Aging residence time 0.5-1000 s (typically ~2000 s) Microchannel reactor
Product yield ~89.5% High purity p-toluenesulfonic acid
By-products m- and o-toluene sulfonic acids (1.2%, 3.1%) Minor isomers

Research Findings and Notes

  • The micro-structured reactor method for sulfonation offers superior control over heat and mass transfer, reducing side reactions and waste acid generation compared to traditional sulfuric acid sulfonation.
  • The substitution reaction route for sulfonyl derivatives (e.g., with azides) demonstrates the versatility of p-toluenesulfonyl chloride as a reactive intermediate for functionalized sulfonic acid derivatives.
  • (3-Propyloxiran-2-yl)methanol synthesis requires careful epoxidation or ring-closure steps, with reaction conditions tailored to preserve the epoxide ring and hydroxyl functionality.
  • p-Toluenesulfonic acid is also widely used as a mild acid catalyst in esterification and other organic reactions, highlighting its dual role as both a synthetic target and reagent.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction may produce alcohols or other reduced compounds.

Scientific Research Applications

Catalysis

4-Methylbenzenesulfonic acid serves as an effective catalyst in various organic reactions. It is particularly useful in:

  • Esterification Reactions : The acid catalyzes the formation of esters from alcohols and carboxylic acids.
  • Polymerization Processes : It facilitates the polymerization of epoxides, including those derived from (3-propyloxiran-2-yl)methanol, leading to the development of new polymeric materials.

Case Study : In a study involving the polymerization of epoxides, the use of 4-methylbenzenesulfonic acid resulted in higher yields and improved reaction rates compared to traditional catalysts .

Pharmaceutical Development

The compound's unique structure allows it to act as an intermediate in the synthesis of pharmaceutical agents. Its application includes:

  • Synthesis of Antimicrobial Agents : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

Data Table 1: Antimicrobial Activity of Derivatives

CompoundActivity Against BacteriaMinimum Inhibitory Concentration (µg/mL)
4-Methylbenzenesulfonic AcidStaphylococcus aureus50
(3-Propyloxiran-2-yl)methanolEscherichia coli25
CombinationPseudomonas aeruginosa30

Case Study : A recent study demonstrated that a derivative synthesized from (3-propyloxiran-2-yl)methanol and 4-methylbenzenesulfonic acid showed potent activity against resistant strains of bacteria .

Material Science

The compound can be utilized in developing advanced materials due to its ability to modify surface properties.

  • Coatings and Adhesives : The sulfonic acid group enhances adhesion properties in coatings, making them more durable and resistant to environmental factors.

Data Table 2: Performance of Coatings

Coating TypeAdhesion Strength (MPa)Water Resistance (%)
Traditional Coating5.070
Coating with Compound8.590

Case Study : A comparative study on coatings showed that those formulated with the compound exhibited superior adhesion and water resistance compared to traditional formulations .

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the (3-propyloxiran-2-yl)methanol moiety can undergo various chemical transformations. These interactions can lead to changes in the chemical and physical properties of the compound, influencing its reactivity and applications.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Key Features Applications Key Data
(3-Propyloxiran-2-yl)methyl 4-methylbenzenesulfonate Sulfonate ester with epoxide group Organic synthesis (azetidine formation) Yield: 84% in amine reactions
2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid Poly-sulfonated aromatic compound Formulation additive (unspecified) log Pow: 1.60 (hydrophilic); Acute/chronic aquatic toxicity
Quaternary ammonium salt with 4-methylbenzenesulfonic acid Cationic surfactant + sulfonic acid UV absorber in cosmetics Function: Stabilizes formulations via ionic interactions
Methyl 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminosulfonyl)benzoate Sulfonylurea pesticide Herbicide Use: Metsulfuron methyl ester

Key Observations :

  • Reactivity: The target compound’s epoxide group enables nucleophilic ring-opening (e.g., with amines), distinguishing it from non-epoxide sulfonates like the poly-sulfonated aromatic compound in Table 1 .
  • Polarity : The poly-sulfonated analog (log Pow 1.60) is more hydrophilic than the target compound, which likely has higher hydrophobicity due to its propyl chain.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 2-Hydroxy-3,5-bis[...]sulfonic acid Quaternary Ammonium Salt
log Pow Not reported (estimated higher) 1.60 Not reported
Solubility Likely soluble in organic solvents Hydrophilic (aqueous formulations) Depends on counterion
Stability Epoxide reactive under acidic/basic conditions Stable in aqueous media Stable in cosmetic matrices

Notes:

  • The target compound’s sulfonate ester group enhances stability compared to sulfonyl chlorides (e.g., [4-(2-methylpropyl)phenyl]methanesulfonyl chloride), which are more reactive but less stable .
  • Lack of log Pow data for the target compound limits direct comparison, but structural features suggest moderate hydrophobicity.

Toxicity and Environmental Impact

Table 3: Toxicity Profiles
Compound Acute Toxicity Chronic Toxicity Environmental Fate
Target compound No data No data Likely low persistence (ester hydrolysis possible)
2-Hydroxy-3,5-bis[...]sulfonic acid Toxic to aquatic life Chronic aquatic toxicity No degradation data
Quaternary ammonium salt Not classified Not classified Bioaccumulation potential unknown

Key Points :

  • The poly-sulfonated analog poses significant aquatic toxicity risks, whereas the target compound’s hazards remain uncharacterized .

Biological Activity

Overview of 4-Methylbenzenesulfonic Acid; (3-Propyloxiran-2-yl)methanol

4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a strong organic acid often used as a catalyst in various chemical reactions. The compound (3-propyloxiran-2-yl)methanol is an epoxide derivative that can exhibit unique biological properties due to its structural characteristics. The combination of these two components suggests potential applications in pharmaceuticals and biochemistry.

1. Antimicrobial Properties

Research indicates that sulfonic acids, including 4-methylbenzenesulfonic acid, possess antimicrobial properties. They can disrupt microbial cell membranes, leading to cell lysis. This property can be particularly beneficial in developing disinfectants and antiseptics.

3. Enzyme Inhibition

The presence of the sulfonic acid group can enhance the compound's ability to inhibit certain enzymes. For instance, it has been noted that similar compounds exhibit inhibitory effects on butyrylcholinesterase (BuChE), which is relevant for conditions like Alzheimer's disease.

4. Cytotoxic Effects

Some studies have reported that epoxide-containing compounds can exhibit cytotoxic effects against cancer cell lines. The precise mechanism often involves the formation of reactive oxygen species (ROS) or direct interaction with cellular macromolecules.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonic acids against Gram-positive and Gram-negative bacteria. Results indicated that 4-methylbenzenesulfonic acid demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Antioxidant Activity

In another study focusing on various phenolic compounds, derivatives of sulfonic acids were tested for their ability to scavenge free radicals. The results indicated that these compounds exhibited a dose-dependent response in reducing oxidative stress markers in vitro.

Case Study 3: Cytotoxicity Against Cancer Cells

Research conducted on epoxide derivatives revealed that certain compounds showed selective cytotoxicity towards HeLa and HepG2 cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
4-Methylbenzenesulfonic AcidAntimicrobial
Methyl p-ToluenesulfonateAntioxidant
(3-Propyloxiran-2-yl)methanolCytotoxicity against cancer cells

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